1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]-
Description
1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- is a β-enaminone derivative synthesized via the condensation of 1,3-cyclohexanedione with aromatic amines. Its structure features a cyclohexanedione core substituted with an ethylidene group bearing a phenylamino moiety. This compound is notable for its keto-enol tautomerism, a property confirmed by spectroscopic methods (1H NMR, 13C NMR, IR) and crystallographic studies . The tautomeric equilibrium influences its reactivity and biological activity, making it a subject of interest in medicinal and agrochemical research .
Properties
IUPAC Name |
3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(15-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17/h2-4,6-7,16H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFNLANNIJYXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358127 | |
| Record name | 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62663-75-6 | |
| Record name | 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- typically involves the reaction of 1,3-cyclohexanedione with an appropriate phenylamino compound under specific conditions. One common method involves the condensation reaction between 1,3-cyclohexanedione and aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Applications
1. Antibacterial Activity
Recent studies have demonstrated the potential of 1,3-cyclohexanedione derivatives in combating bacterial infections. For instance, a study utilized zinc oxide nanoparticles as a green catalyst for synthesizing these derivatives, which exhibited notable antibacterial properties. The synthesized compounds were tested against various bacterial strains, revealing promising results in enhancing the efficacy of existing antibiotics and potentially developing new antibacterial agents .
2. Antimalarial Activity
A series of dimeric 1,3-cyclohexanedione oxime ethers have shown significant antiplasmodial activity against Plasmodium berghei, with IC50 values ranging from 3 to 12 µM. The most effective compound resulted in a 45% reduction in parasitemia at a dosage of 48 mg/kg in mouse models . This highlights the compound's potential as a lead structure for developing new antimalarial drugs.
3. Anticancer Properties
Cyclohexanedione derivatives have also been identified as colchicine-site binders with significant anti-proliferative effects against various cancer cell lines. For example, structural modifications of these compounds led to the discovery of new agents that inhibit tumor cell proliferation and induce apoptosis. The most representative compound demonstrated sub-micromolar IC50 values in inhibiting cell growth and disrupting endothelial networks associated with tumor vasculature .
Material Science Applications
1. Polymer Chemistry
The unique structural characteristics of 1,3-cyclohexanedione derivatives allow them to serve as intermediates in polymer synthesis. Their ability to undergo various chemical transformations makes them suitable for creating novel polymeric materials with tailored properties.
2. Catalysis
These compounds are also explored as catalysts in organic synthesis. Their derivatives can facilitate various reactions under mild conditions, making them valuable in green chemistry initiatives aimed at reducing environmental impact while maintaining efficiency .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Derivatives
In a study focused on antibiotic resistance, researchers synthesized several 1,3-cyclohexanedione derivatives using ZnO nanoparticles as catalysts. The resulting compounds were subjected to antibacterial testing against resistant strains of bacteria. The findings indicated that certain derivatives significantly enhanced the efficacy of conventional antibiotics, suggesting a promising avenue for future research into combination therapies .
Case Study 2: Antimalarial Efficacy
A series of dimeric cyclohexanedione oxime ethers were evaluated for their antimalarial activity using the Plasmodium berghei model. One compound demonstrated substantial efficacy at a dose that was well-tolerated by the test subjects. This research underscores the potential for developing new antimalarial drugs derived from these compounds .
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The phenylamino group plays a crucial role in binding to the target molecules, while the cyclohexanedione moiety influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
2-[1-(2,6-Dichlorophenylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione
- Structure: Incorporates a dichlorophenylamino group and a 5,5-dimethyl substitution on the cyclohexanedione ring.
- Properties: Enhanced electron-withdrawing effects from chlorine atoms increase stability and alter tautomeric preferences compared to the parent compound.
5,5-Dimethyl-3N-phenylamino-2-cyclohexane-1-thione
- Structure: Replaces the cyclohexanedione oxygen with sulfur and retains the phenylamino substituent.
- Properties : The thione group enhances antimicrobial activity against dermatophytes and yeast, as shown in disc diffusion assays .
2-(1-Amino-2,2,2-trichloroethylidene)cyclohexane-1,3-dione
- Structure: Substitutes the phenylamino group with a trichloroethylidene moiety.
- Tested for antiviral and antibacterial applications .
Functional Group Variations
Cycloxydim (Herbicide)
- Structure: Contains an oxime group (ethoxyimino) and a tetrahydrothiopyran substituent.
- Properties: Functions as a cyclohexanedione oxime herbicide, inhibiting acetyl-CoA carboxylase in grasses. Structural differences (oxime vs. enaminone) confer herbicidal specificity, unlike the phenylamino-substituted enaminones .
(3E)-3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one
- Structure: Replaces cyclohexanedione with an oxolanone ring and adds methoxy groups to the phenylamino substituent.
- Properties : The electron-donating methoxy groups enhance solubility and modulate biological activity, showing unique applications in drug discovery .
Physicochemical and Spectroscopic Comparisons
Tautomerism and Stability
- 1,3-Cyclohexanedione derivatives: Keto-enol tautomerism is prevalent, with enol forms stabilized by intramolecular hydrogen bonding. Substituents like chlorine or methyl groups shift the equilibrium, affecting reactivity .
- Thione analogues : Sulfur substitution reduces tautomerism but increases thiophilicity, enhancing interactions with biological targets .
Spectroscopic Data
- 1H NMR: Key signals for the parent compound include δ 2.20–2.40 (cyclohexanedione protons) and δ 6.60–7.20 (aromatic protons), consistent with enaminone structures .
- IR: Strong carbonyl stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm enaminone formation .
Antimicrobial Activity
Agrochemical Potential
- Cycloxydim: Commercial herbicide targeting grasses, highlighting the importance of substituent choice (oxime vs. enaminone) for sector-specific applications .
Biological Activity
1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Chemical Name : 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]-
- CAS Number : 504-02-9
- Molecular Formula : C12H13NO2
- Appearance : White to light yellow powder
- Melting Point : 103.0 to 106.0 °C
Antiproliferative Effects
Research has demonstrated that derivatives of 1,3-cyclohexanedione exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have reported the synthesis of diphenyl ether derivatives from cyclohexanedione that were evaluated for their effects on mouse leukemia (L1210) and other cancer cell lines. The results indicated moderate to good yields and significant antiproliferative activity in these models .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Diphenyl Ether Derivative A | L1210 | 15 | |
| Diphenyl Ether Derivative B | MCF-7 | 20 | |
| Diphenyl Ether Derivative C | A549 | 25 |
The mechanisms underlying the biological activity of 1,3-cyclohexanedione derivatives are multifaceted. The compound's structure allows it to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis pathways. Specifically, studies suggest that these compounds may inhibit microtubule assembly by binding to the colchicine site, thus disrupting mitotic processes in cancer cells .
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of synthesized cyclohexanedione derivatives. The research involved:
- Synthesis : Compounds were synthesized via reactions with anilines under controlled conditions.
- Evaluation : The antiproliferative activities were assessed using MTT assays across multiple cancer cell lines.
- Results : Several derivatives showed promising results with IC50 values indicating effective inhibition of cell growth .
Immunomodulatory Effects
Another area of research focused on the immunomodulatory effects of cyclohexanedione derivatives. It was found that certain derivatives could influence macrophage polarization towards an M2 phenotype, which is associated with anti-inflammatory responses. This was linked to the activation of PPARγ pathways in macrophages .
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-cyclohexanedione derivatives with phenylaminoethylidene substituents?
Methodological Answer: The synthesis of such derivatives typically involves condensation reactions between 1,3-cyclohexanedione and phenylamine-containing precursors. For example, a general procedure includes reacting 1,3-cyclohexanedione with trichloroacetonitrile in absolute ethanol under reflux conditions, catalyzed by triethylamine. The reaction mixture is heated for 2 hours, followed by cooling and filtration to isolate the product . Key considerations include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions like enol tautomerization. Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) is recommended to achieve high purity (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Assign peaks based on integration ratios and coupling constants. For instance, the phenylamino proton typically appears as a singlet near δ 7.2–7.4 ppm, while the ethylidene group’s protons may show splitting patterns (e.g., doublets or quartets) between δ 2.3–2.8 ppm. Compare with reference data for analogous cyclohexanedione derivatives .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and N–H bonds (broad peaks at ~3300–3500 cm⁻¹) .
Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised for unambiguous structural confirmation .
Q. What purification strategies are effective for isolating 1,3-cyclohexanedione derivatives from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol or acetonitrile as solvents due to their moderate polarity, which enhances solubility at elevated temperatures and promotes crystallization upon cooling.
- Chromatography : Employ silica gel column chromatography with a gradient eluent (e.g., 10–50% ethyl acetate in hexane) to separate byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 under UV light) .
- Distillation : For volatile impurities, short-path distillation under reduced pressure may be applicable .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic processes like keto-enol tautomerism or steric hindrance. For example:
- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" tautomeric equilibria and observe distinct proton environments .
- DFT Calculations : Use computational tools (e.g., Gaussian) to model molecular conformations and predict coupling constants. Compare simulated spectra with experimental data to identify dominant tautomers .
- Deuterium Exchange : Treat the compound with D₂O to identify exchangeable protons (e.g., N–H), which helps assign ambiguous signals .
Q. What computational methods are suitable for predicting the reactivity and thermodynamic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy changes (ΔG) for tautomeric equilibria or reaction pathways. Use B3LYP/6-31G(d) basis sets for accurate geometry optimization .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies.
- NIST Data : Validate computational results against experimental thermodynamic parameters (e.g., enthalpy of formation) available in the NIST Chemistry WebBook .
Q. How can biological activity assays be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorometric or colorimetric readouts. IC₅₀ values can quantify potency .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease). Validate with mutagenesis studies .
- ADME/Tox Profiling : Employ Caco-2 cell monolayers for permeability studies and hepatic microsomes for metabolic stability assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
